molecular formula C9H16I2S2 B14207661 2-(5,5-Diiodopentyl)-1,3-dithiane CAS No. 823180-32-1

2-(5,5-Diiodopentyl)-1,3-dithiane

Cat. No.: B14207661
CAS No.: 823180-32-1
M. Wt: 442.2 g/mol
InChI Key: FQRNLDJXMPXWAZ-UHFFFAOYSA-N
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Description

2-(5,5-Diiodopentyl)-1,3-dithiane is an organosulfur compound featuring a dithiane ring substituted with a diiodopentyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(5,5-Diiodopentyl)-1,3-dithiane typically involves the reaction of 1,3-dithiane with 1,5-diiodopentane under specific conditions. The reaction is usually carried out in the presence of a strong base, such as sodium hydride, in an aprotic solvent like tetrahydrofuran. The reaction proceeds through a nucleophilic substitution mechanism, where the dithiane ring attacks the diiodopentane, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 2-(5,5-Diiodopentyl)-1,3-dithiane undergoes various chemical reactions, including:

    Oxidation: The dithiane ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form the corresponding thiol using reducing agents such as lithium aluminum hydride.

    Substitution: The diiodopentyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of new derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

    Substitution: Amines, thiols, sodium hydride, tetrahydrofuran as solvent.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Various substituted dithiane derivatives.

Scientific Research Applications

2-(5,5-Diiodopentyl)-1,3-dithiane has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Medicine: Investigated for its potential use in drug design and development.

    Industry: Utilized in the synthesis of materials with specific properties, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 2-(5,5-Diiodopentyl)-1,3-dithiane involves its ability to undergo various chemical transformations. The dithiane ring can act as a nucleophile, participating in substitution reactions. The diiodopentyl group can also undergo nucleophilic substitution, leading to the formation of new derivatives. These reactions are facilitated by the presence of suitable reagents and conditions, allowing the compound to exert its effects through the formation of new chemical bonds.

Comparison with Similar Compounds

  • 5,5-Diiodo-2,2-bithiophene
  • 5,5-Diiodo-2,2-dimethylbiphenyl

Comparison: 2-(5,5-Diiodopentyl)-1,3-dithiane is unique due to the presence of both a dithiane ring and a diiodopentyl group This combination imparts distinct chemical properties, making it a versatile compound for various applications

Properties

CAS No.

823180-32-1

Molecular Formula

C9H16I2S2

Molecular Weight

442.2 g/mol

IUPAC Name

2-(5,5-diiodopentyl)-1,3-dithiane

InChI

InChI=1S/C9H16I2S2/c10-8(11)4-1-2-5-9-12-6-3-7-13-9/h8-9H,1-7H2

InChI Key

FQRNLDJXMPXWAZ-UHFFFAOYSA-N

Canonical SMILES

C1CSC(SC1)CCCCC(I)I

Origin of Product

United States

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